Phenylselenotrimethylsilane

説明

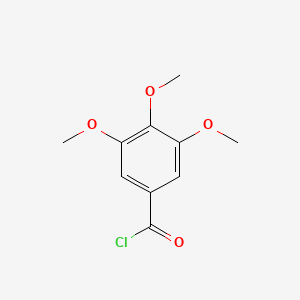

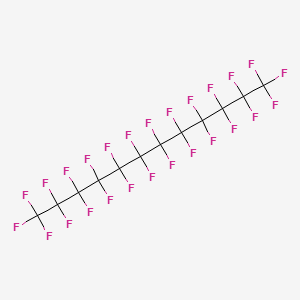

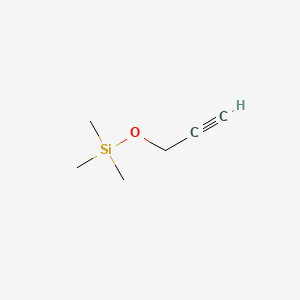

Phenylselenotrimethylsilane (PSTMS) is an organosilicon compound that has been widely used in various scientific research applications. It is a colorless, volatile liquid with a boiling point of 42°C and a molecular weight of 204.37 g/mol. PSTMS is composed of three functional groups: a phenyl group, a selenium atom, and three methyl groups attached to a silicon atom. PSTMS has been found to possess a wide range of properties, including high reactivity, low toxicity, and low volatility.

科学的研究の応用

Synthesis of Natural Products

PSTMS is a valuable reagent in organic synthesis, particularly in the total synthesis of natural products. Its ability to introduce selenium atoms into molecules is leveraged in reactions like β-elimination of selenoxides and radical fission of carbon-selenium bonds .

Preparation of Selenoesters

In the presence of samarium iodide, PSTMS facilitates the synthesis of selenoesters, which are activated forms of carboxylic acids. These selenoesters are formed via the reaction of samarium phenylselenolate with acyl chlorides, yielding products in high yields .

Conversion of Benzylic Hydroxy Groups

PSTMS has been used to convert benzylic hydroxy groups into α-phenylseleno toluenes. This transformation is achieved using PSTMS in dichloromethane with aluminum tribromide, under mild conditions, providing a straightforward method for the introduction of selenium into organic molecules .

Chromophore Component Synthesis

A notable application of PSTMS is in the synthesis of chromophore components for potent antitumor agents like Neocarzinostatin. PSTMS is used to introduce a protected aldehyde onto a double bond, which is a critical step in the synthesis process .

Organic-Inorganic Hybrid Materials

Research has shown that PSTMS can be used in the development of organic-inorganic hybrid materials. These materials find applications in areas such as LED encapsulation, benefiting from properties like high refractive index and thermal stability.

Protective Coatings for Metals

PSTMS-derived high molecular weight methyl phenyl polysiloxane resins have been applied as protective coatings for metals. These coatings are effective in shielding metal substrates from erosion, corrosion, and chemical aggression.

Nanotechnology and Medicine

While not directly related to PSTMS, the field of nanotechnology, where nanoparticles are used as probes in biological systems, shares similarities with the molecular size and reactivity of PSTMS. This suggests potential applications in creating nanoscale probes or delivery systems for medical purposes .

特性

IUPAC Name |

trimethyl(phenylselanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14SeSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRIPSZDPMMQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Se]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14SeSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369309 | |

| Record name | (Phenylseleno)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylselenotrimethylsilane | |

CAS RN |

33861-17-5 | |

| Record name | Phenylselenotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033861175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Phenylseleno)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLSELENOTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8Y926H8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Phenylselenotrimethylsilane in organic synthesis?

A1: Phenylselenotrimethylsilane serves as a valuable reagent for introducing selenium into organic molecules. Its primary application lies in synthesizing various organoselenium compounds, including selenolesters, selenoanhydrides, and diacyl diselenides. [, ]

Q2: How does Phenylselenotrimethylsilane facilitate the formation of selenoanhydrides and diacyl diselenides?

A2: The reaction of Phenylselenotrimethylsilane with bis(trimethylsilyl)selenide (HMDSS) offers a selective pathway for synthesizing selenoanhydrides and diacyl diselenides. [] By adjusting the stoichiometric ratio of acyl chlorides to HMDSS (2:1 for selenoanhydrides and 1:1 for diacyl diselenides), one can selectively obtain the desired product. This control over reaction selectivity highlights Phenylselenotrimethylsilane's versatility as a reagent in organic synthesis.

Q3: Besides its role in synthesizing selenium-containing compounds, are there any other notable applications of Phenylselenotrimethylsilane?

A3: Yes, research indicates that Phenylselenotrimethylsilane can act as a starting material for preparing trimethylsilyl iodide (TMSI). [] This conversion is significant as TMSI is a versatile reagent in organic synthesis, known for its use in various transformations like deoxygenation and halogenation reactions.

Q4: Are there any studies on the structure-activity relationship (SAR) of Phenylselenotrimethylsilane or its derivatives?

A4: While the provided abstracts don't delve into specific SAR studies, it's important to note that modifications to the Phenylselenotrimethylsilane structure could impact its reactivity and applications. [, ] For example, changing the phenyl group to other substituents might influence the reagent's nucleophilicity or alter its reactivity in specific reactions. Further research exploring these structural modifications could unveil new synthetic applications and a deeper understanding of the compound's behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)